molecular formula C10H7NO3 B8682911 3-(4-Nitrophenyl)furan

3-(4-Nitrophenyl)furan

Cat. No. B8682911
M. Wt: 189.17 g/mol
InChI Key: XRWJIHSUDFWYJJ-UHFFFAOYSA-N
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Patent
US08258129B2

Procedure details

200 mg 4-bromonitrobenzene, 110.8 mg furan-3-boric acid and 162 mg palladium/C are dissolved in 3 mL 1,4-dioxane. Then 965.3 mg caesium carbonate (dissolved in 586 μL water) are added. The reaction is completed in the microwave (110° C.) after 100 min. After aqueous working up the mixture is extracted with ethyl acetate and died on magnesium sulphate. The solvent is eliminated in vacuo. This crude product is used in the following reaction without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
furan-3-boric acid
Quantity
110.8 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
162 mg
Type
catalyst
Reaction Step One
Name
caesium carbonate
Quantity
586 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[O:17]1[CH2:22][CH2:21]O[CH2:19][CH2:18]1>[Pd]>[O:17]1[CH:22]=[CH:21][C:19]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)=[CH:18]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
furan-3-boric acid
Quantity
110.8 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
162 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
caesium carbonate
Quantity
586 μL
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
This crude product is used in the following reaction without further purification

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
Smiles
O1C=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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